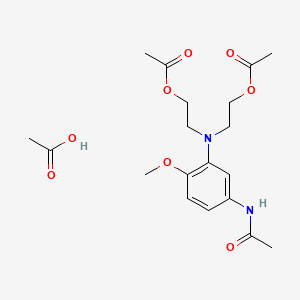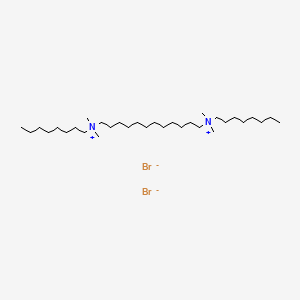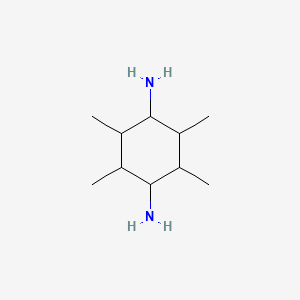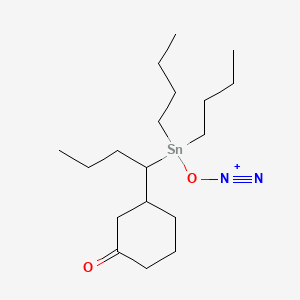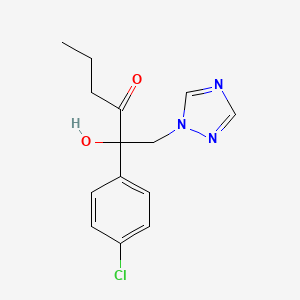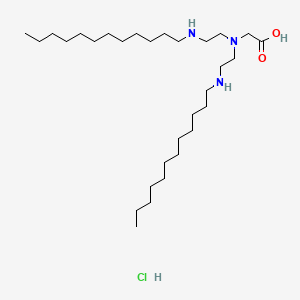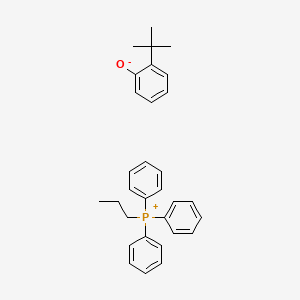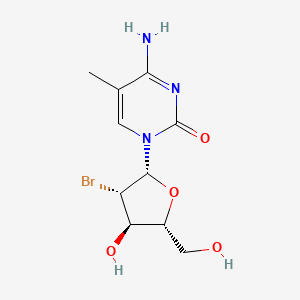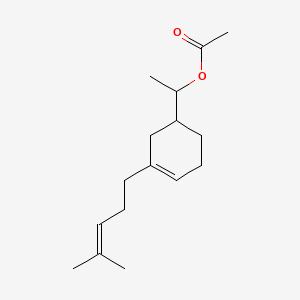
alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate: is a chemical compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a pentenyl group. This compound is often used in various industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of fragrances and flavor compounds.
Biology: This compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a bioactive molecule in drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are evaluated for their potential use in treating various diseases, including inflammatory conditions and infections.
Industry: Industrially, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- (R,R)-()-alpha,4-dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol**: Another compound with a similar cyclohexene ring and pentenyl group but with different substituents .
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound shares a similar pentenyl group but differs in its functional groups and overall structure.
Uniqueness: alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is unique due to its specific combination of functional groups and its applications in various fields. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable for research and industrial purposes.
Propiedades
Número CAS |
97659-27-3 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3 |
Clave InChI |
IHPNVNZLLLTYFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


